molecular formula C11H15NOS B1613628 1-(Thien-2-ylmethyl)piperidine-4-carbaldehyde CAS No. 926921-80-4

1-(Thien-2-ylmethyl)piperidine-4-carbaldehyde

Cat. No.: B1613628
CAS No.: 926921-80-4
M. Wt: 209.31 g/mol
InChI Key: OFWNPGKHQWPCKS-UHFFFAOYSA-N
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Description

1-(Thien-2-ylmethyl)piperidine-4-carbaldehyde is an organic compound belonging to the class of heterocyclic compounds It features a thien-2-ylmethyl group attached to a piperidine ring through a bond with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thien-2-ylmethyl)piperidine-4-carbaldehyde typically involves the reaction of thien-2-ylmethylamine with piperidine-4-carbaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Thien-2-ylmethyl)piperidine-4-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(Thien-2-ylmethyl)piperidine-4-carbaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Thien-2-ylmethyl)piperidine-4-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Thien-2-ylmethyl)piperidine-4-carbaldehyde can be compared with other similar compounds, such as:

    2-Thiophenemethyl-4-piperidinecarbaldehyde: This compound shares a similar structure but may exhibit different chemical and biological properties.

    Piperidine-4-carbaldehyde derivatives: These compounds have variations in the substituents attached to the piperidine ring, leading to differences in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)piperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-9-10-3-5-12(6-4-10)8-11-2-1-7-14-11/h1-2,7,9-10H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWNPGKHQWPCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=O)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640439
Record name 1-[(Thiophen-2-yl)methyl]piperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926921-80-4
Record name 1-[(Thiophen-2-yl)methyl]piperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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